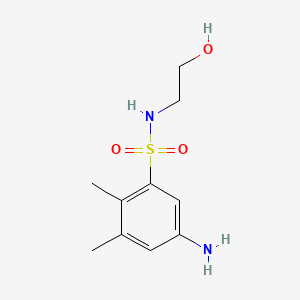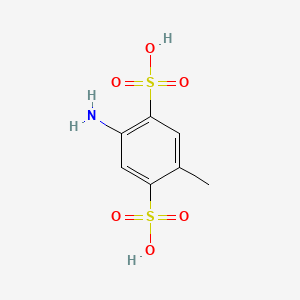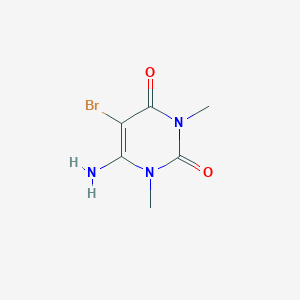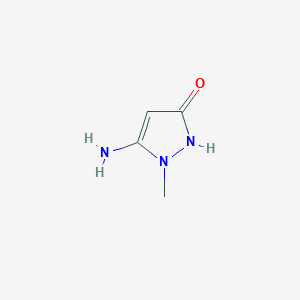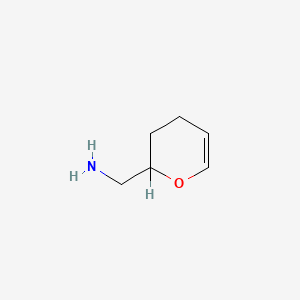
3,4-dihydro-2H-pyran-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyran compounds involves various methods. One such method involves an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts . Another method involves a one-pot synthesis of 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones from intermolecular hetero-Diels–Alder reaction between vinylidene Melderum’s acids and dialkyl acetylenedicarboxylates, in the presence of simple alcohols at room temperature .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-pyran-2-ylmethanamine can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-2H-pyran compounds are diverse. For instance, these compounds can undergo an olefin metathesis/double bond migration sequence . They can also participate in a one-pot synthesis via an intermolecular hetero-Diels–Alder reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-pyran-2-ylmethanamine can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
Field
Application
The conformational interconversion of 3,4-dihydro-2H-pyran (34DHP) has been investigated . This is due to its structural similarity to cyclohexene, an important molecule in stereochemistry .
Method
High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was used to obtain information regarding the adiabatic ionic transition between the neutral (S0) and the cationic (D0) ground states .
Results
The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV . The conformational interconversion pathway changes upon ionization, which is attributed to electron removal from the highest occupied molecular orbital .
Synthesis of 3,4-Dihydropyran-2-Ones
Field
Application
3,4-Dihydropyran-2-ones have become increasingly popular due to their biological activity, presence in various pharmaceutical products, and usefulness in organic synthesis .
Method
One of the most commonly used methods for producing 3,4-dihydropyran-2-ones is through organocatalysis with N-heterocyclic carbenes (NHCs) .
Results
Research in this field has been increasing since the publication of the annulation of tropones and enals via homoenolate in 2006 . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHHVDXXHZGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-3,4-dihydro-2H-pyran | |
CAS RN |
4781-76-4 |
Source


|
| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran,3-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




